

Cell permeability assay protocol for Carbamyl-PAF

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Compound of Interest

Compound Name: Carbamyl-PAF

Cat. No.: B163682

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Application Notes: Carbamyl-PAF

Introduction

Carbamyl-platelet-activating factor (**Carbamyl-PAF** or C-PAF) is a synthetic, non-hydrolyzable analog of the potent lipid mediator, Platelet-Activating Factor (PAF).[1][2] Unlike the endogenous PAF, which is rapidly degraded by acetylhydrolases, C-PAF exhibits enhanced metabolic stability, making it an invaluable tool for studying the physiological and pathological roles of PAF receptor (PAFR) activation.[2][3] C-PAF functions as a specific PAFR agonist, initiating a cascade of intracellular signaling events upon binding to this G-protein coupled receptor (GPCR).[2][4]

The activation of PAFR by C-PAF is implicated in a wide array of biological responses, including inflammatory processes, platelet aggregation, and changes in vascular permeability.[5][6][7] Its resistance to degradation ensures a more sustained and reproducible cellular response, which is advantageous for in vitro studies. These application notes provide a detailed protocol for assessing the effects of **Carbamyl-PAF** on the permeability of an endothelial cell monolayer, a critical process in inflammation and drug development.

Chemical Properties of Carbamyl-PAF

Property	Value	Reference
Full Name	1-hexadecyl-2-N-methylcarbamyl-glycero-3-phosphocholine	[2]
Molecular Formula	C ₂₆ H ₅₅ N ₂ O ₇ P	[1]
Molecular Weight	538.7 g/mol	[1]
CAS Number	91575-58-5	[1]
Biological Activity	Non-hydrolyzable PAF receptor agonist	[1][2]
Appearance	Liquid	[1]
Solubility	Soluble in Ethanol, DMSO, DMF, and PBS (pH 7.2)	[8]

Signaling Pathway

Carbamyl-PAF initiates cellular responses by binding to the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor.[6][9] This binding event primarily activates Gq and Gi proteins.[5] Activation of Gq leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC). These signaling events culminate in various cellular responses, including the modulation of vascular permeability.[6][9]



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Figure 1: Carbamyl-PAF induced signaling cascade via the PAF receptor.

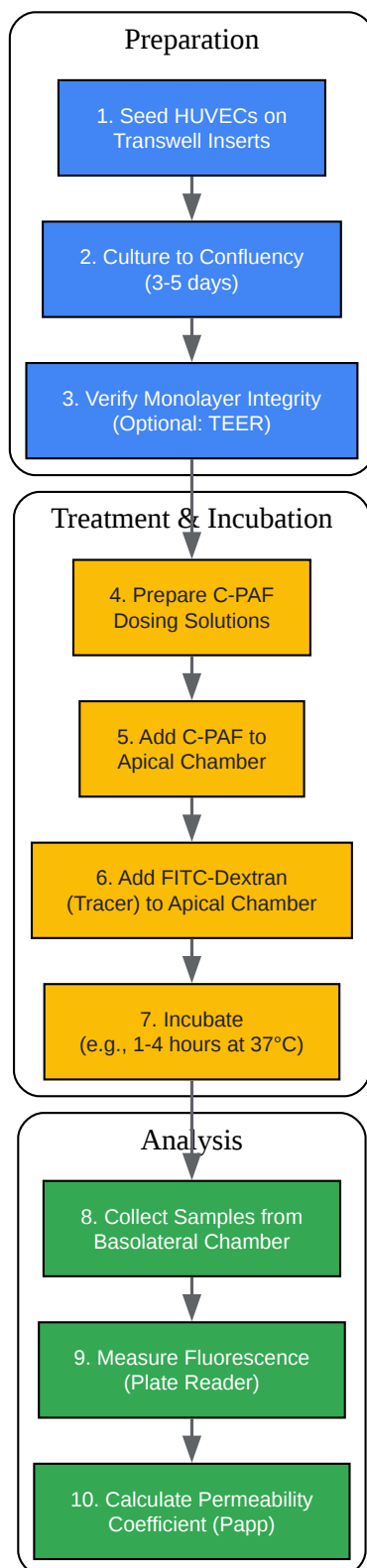
Protocol: Endothelial Cell Permeability Assay

This protocol describes a method to assess the effect of **Carbamyl-PAF** on the permeability of a human umbilical vein endothelial cell (HUVEC) monolayer grown on a transwell insert. Permeability is quantified by measuring the passage of a fluorescently labeled high-molecular-weight dextran.

Materials and Reagents

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM-2)
- Transwell inserts (e.g., 0.4 μm pore size for 24-well plates)
- **Carbamyl-PAF** (C-PAF)
- FITC-Dextran (e.g., 70 kDa)
- Hanks' Balanced Salt Solution (HBSS)
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Fluorescence plate reader

Experimental Workflow



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Figure 2: Workflow for the **Carbamyl-PAF** cell permeability assay.

Procedure

- Cell Seeding:
 - Coat transwell inserts with a suitable attachment factor (e.g., fibronectin or gelatin) according to the manufacturer's instructions.
 - Trypsinize and count HUVECs.
 - Seed HUVECs onto the apical chamber of the transwell inserts at a high density (e.g., 1×10^5 cells/cm²).
 - Add fresh EGM-2 medium to both the apical and basolateral chambers.
- Monolayer Formation:
 - Culture the cells for 3-5 days at 37°C and 5% CO₂, changing the medium every 2 days, until a confluent monolayer is formed.
 - Monolayer integrity can be confirmed by measuring the Transendothelial Electrical Resistance (TEER), where a high resistance indicates a tight barrier.
- Compound Treatment:
 - On the day of the experiment, gently wash the cell monolayers twice with pre-warmed HBSS.
 - Prepare working solutions of **Carbamyl-PAF** in HBSS at various concentrations (e.g., 10 nM, 100 nM, 1 μM). Include a vehicle control (HBSS alone).
 - Prepare a stock solution of FITC-dextran (e.g., 1 mg/mL) in HBSS.
 - Remove the wash buffer and add fresh HBSS to the basolateral (receiver) chamber.
 - Add the **Carbamyl-PAF** dosing solutions containing FITC-dextran to the apical (donor) chamber.
- Incubation and Sampling:

- Incubate the plates at 37°C for a defined period (e.g., 1, 2, or 4 hours).
- At the end of the incubation period, collect a sample from the basolateral chamber for analysis.
- Quantification:
 - Transfer the collected samples to a 96-well black plate.
 - Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for FITC (e.g., Ex: 490 nm, Em: 520 nm).
 - Generate a standard curve using known concentrations of FITC-dextran to determine the concentration of the tracer in the basolateral samples.

Data Analysis

The apparent permeability coefficient (P_{app}), in cm/s, is calculated using the following equation:

$$P_{app} = (dQ/dt) / (A * C_0)$$

Where:

- dQ/dt is the rate of appearance of the tracer in the receiver (basolateral) chamber (mol/s).
- A is the surface area of the transwell membrane (cm²).
- C_0 is the initial concentration of the tracer in the donor (apical) chamber (mol/cm³).

Expected Results

Treatment with **Carbamyl-PAF** is expected to increase the permeability of the HUVEC monolayer in a dose-dependent manner. This will result in a higher concentration of FITC-dextran in the basolateral chamber and a correspondingly higher calculated P_{app} value compared to the vehicle control.

Treatment Group	C-PAF Conc. (nM)	Incubation Time (h)	Papp (x 10 ⁻⁶ cm/s) ± SD
Vehicle Control	0	2	Value
Low Dose	10	2	Value
Medium Dose	100	2	Value
High Dose	1000	2	Value
Positive Control (e.g., VEGF)	Conc.	2	Value

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